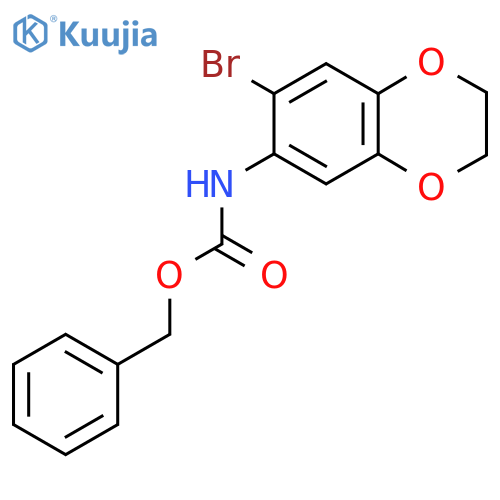Cas no 1856381-57-1 (benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

1856381-57-1 structure
商品名:benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
- 1856381-57-1
- EN300-6264156
-
- インチ: 1S/C16H14BrNO4/c17-12-8-14-15(21-7-6-20-14)9-13(12)18-16(19)22-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,18,19)
- InChIKey: ZHDACEWSKFISLT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC2=C(C=C1NC(=O)OCC1C=CC=CC=1)OCCO2
計算された属性
- せいみつぶんしりょう: 363.01062g/mol
- どういたいしつりょう: 363.01062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6264156-0.5g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 0.5g |
$1165.0 | 2023-05-25 | ||
| Enamine | EN300-6264156-0.25g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 0.25g |
$1117.0 | 2023-05-25 | ||
| Enamine | EN300-6264156-5.0g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 5g |
$3520.0 | 2023-05-25 | ||
| Enamine | EN300-6264156-1.0g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 1g |
$1214.0 | 2023-05-25 | ||
| Enamine | EN300-6264156-2.5g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 2.5g |
$2379.0 | 2023-05-25 | ||
| Enamine | EN300-6264156-10.0g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 10g |
$5221.0 | 2023-05-25 | ||
| Enamine | EN300-6264156-0.05g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 0.05g |
$1020.0 | 2023-05-25 | ||
| Enamine | EN300-6264156-0.1g |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate |
1856381-57-1 | 0.1g |
$1068.0 | 2023-05-25 |
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
1856381-57-1 (benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate) 関連製品
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
